molecular formula C20H26N2O B1221869 (1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

Cat. No.: B1221869
M. Wt: 310.4 g/mol
InChI Key: UCIDWKVIQZIKEK-NXWOVTFFSA-N
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Description

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene is an alkaloid found in the plant Tabernanthe iboga. It is known for its unique pharmacological properties, particularly its potential in addiction treatment. This compound has been studied for its ability to reduce the self-administration of cocaine and morphine in laboratory experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of tabernanthine involves several steps. One notable method includes the thermal coupling of indoles and aziridines to produce nosyl tryptamine starting materials. This route features a Friedel-Crafts type alkylation to form the key indole-isoquinuclidine carbon-carbon bond. A regio- and diastereoselective hydroboration-oxidation is then used to close the isoquinuclidine ring system, delivering tabernanthine in approximately 10% yield .

Industrial Production Methods

While specific industrial production methods for tabernanthine are not well-documented, the synthetic routes developed in laboratory settings provide a foundation for potential industrial-scale synthesis. The use of commercially available starting materials and scalable reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the tabernanthine molecule.

    Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the molecule.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the pharmacological properties of tabernanthine.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of tabernanthine include:

    Hydroboration-oxidation reagents: For regio- and diastereoselective formation of carbon-nitrogen bonds.

    Friedel-Crafts alkylation reagents: For forming key carbon-carbon bonds in the indole-isoquinuclidine structure.

Major Products

The major products formed from these reactions include various derivatives of tabernanthine, which can be used to study its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene has been extensively studied for its potential in treating addiction. It has shown promise in reducing the self-administration of addictive substances such as cocaine and morphine in animal models . Additionally, tabernanthine’s unique pharmacological profile makes it a valuable compound for studying the mechanisms of addiction and developing new therapeutic strategies.

In the field of chemistry, tabernanthine serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms. Its unique structure and reactivity provide insights into the behavior of similar alkaloids.

Comparison with Similar Compounds

Compared to ibogaine, tabernanthine has a weaker binding affinity for sigma receptors but retains significant activity at kappa opioid and NMDA receptors . This unique profile makes tabernanthine a valuable compound for studying the pharmacological effects of iboga alkaloids and their potential therapeutic applications.

Similar Compounds

    Ibogaine: Known for its anti-addictive properties but has a higher affinity for sigma receptors.

    Coronaridine: Another iboga alkaloid with potential anti-addictive effects.

    Voacangine: Similar in structure to tabernanthine and ibogaine, with distinct pharmacological properties.

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene’s unique combination of receptor affinities and pharmacological effects distinguishes it from other iboga alkaloids, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1

InChI Key

UCIDWKVIQZIKEK-NXWOVTFFSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC

Synonyms

tabernanthine
tabernanthine tartrate
tabernanthine, p-chlorophenoxyacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Reactant of Route 2
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Reactant of Route 3
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Reactant of Route 4
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Reactant of Route 5
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Reactant of Route 6
Reactant of Route 6
(1R,15S,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

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